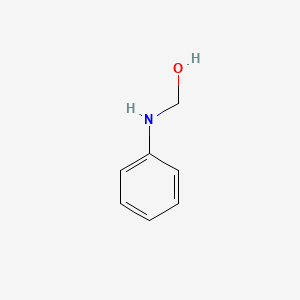
Anilinomethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anilinomethanol is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Anilinomethanol has shown promise in pharmaceutical applications, particularly as a precursor for synthesizing various medicinal compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable in drug development.
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have synthesized this compound derivatives that demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. These compounds are being explored for their potential use in treating infections caused by antibiotic-resistant strains.
- Anti-cancer Properties : this compound derivatives have been investigated for their cytotoxic effects on cancer cells. A study highlighted that certain this compound-based compounds induce apoptosis in cancer cell lines by generating reactive oxygen species (ROS), thereby disrupting cellular homeostasis and leading to cell death .
Material Science Applications
This compound is also utilized in materials science, particularly in the synthesis of polymers and nanocomposites.
- Polymer Synthesis : this compound can act as a monomer for producing conducting polymers. These polymers possess applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of this compound into polymer matrices enhances electrical conductivity and thermal stability.
- Nanocomposites : Research has demonstrated that this compound can be used to modify the surface properties of nanoparticles, improving their dispersion and compatibility within polymer matrices. This modification leads to enhanced mechanical properties and thermal resistance of the resulting nanocomposites .
Environmental Chemistry Applications
The environmental implications of this compound are significant, particularly concerning its role in pollutant degradation and remediation.
- Pollutant Degradation : this compound has been studied for its ability to degrade environmental pollutants through advanced oxidation processes (AOPs). These processes utilize this compound as a catalyst to enhance the breakdown of organic contaminants in wastewater treatment systems.
- Bioremediation : The compound has potential applications in bioremediation strategies aimed at detoxifying contaminated sites. Studies suggest that microorganisms can utilize this compound as a carbon source, facilitating the degradation of more complex aromatic pollutants .
Case Study 1: Antimicrobial Activity
A comprehensive study investigated the antimicrobial efficacy of synthesized this compound derivatives against various bacterial strains. Results showed that specific modifications to the this compound structure significantly enhanced antibacterial activity, suggesting potential for new antibiotic formulations.
Case Study 2: Conducting Polymers
Research focused on the incorporation of this compound into poly(3,4-ethylenedioxythiophene) (PEDOT) films demonstrated improved conductivity and stability under operational conditions typical for electronic devices. This advancement paves the way for more efficient organic electronic components.
Propiedades
Número CAS |
61224-32-6 |
|---|---|
Fórmula molecular |
C7H9NO |
Peso molecular |
123.15 g/mol |
Nombre IUPAC |
anilinomethanol |
InChI |
InChI=1S/C7H9NO/c9-6-8-7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
Clave InChI |
MGPPKMAAEPNXLS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NCO |
SMILES canónico |
C1=CC=C(C=C1)NCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















